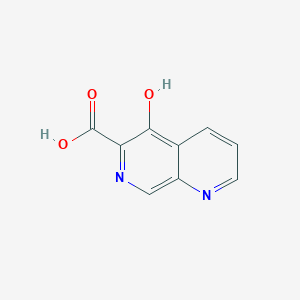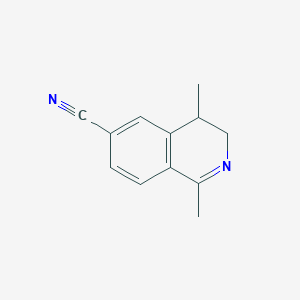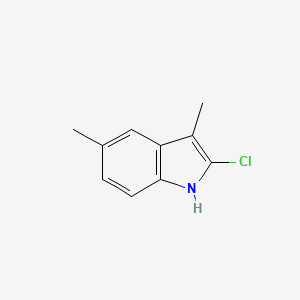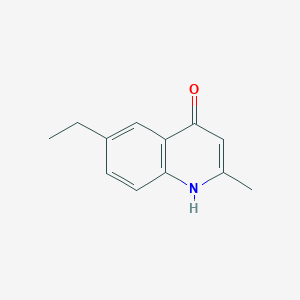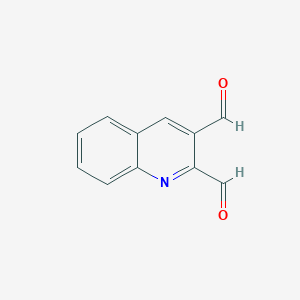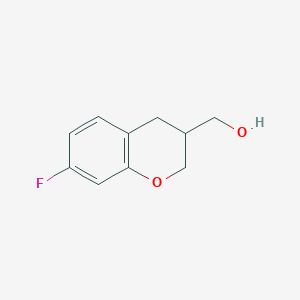![molecular formula C8H9N3S B11909967 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine](/img/structure/B11909967.png)
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine is a compound that belongs to the class of heterocyclic compounds known as benzothiadiazoles. These compounds are characterized by a benzene ring fused to a thiadiazole ring. The presence of nitrogen and sulfur atoms in the thiadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine typically involves the reaction of benzo[c][1,2,5]thiadiazole with N-methylmethanamine. One common method involves the use of a palladium catalyst to facilitate the coupling reaction between benzo[c][1,2,5]thiadiazole and N-methylmethanamine . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole: The parent compound, which lacks the N-methylmethanamine group.
Benzo[c][1,2,5]oxadiazole: A similar compound where the sulfur atom is replaced by an oxygen atom.
Benzo[c][1,2,5]selenadiazole: A compound where the sulfur atom is replaced by a selenium atom.
Uniqueness
The presence of the N-methylmethanamine group in this compound imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs .
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9N3S/c1-9-5-6-2-3-7-8(4-6)11-12-10-7/h2-4,9H,5H2,1H3 |
InChI Key |
BYLLNBJLPHZUNF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=NSN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)
